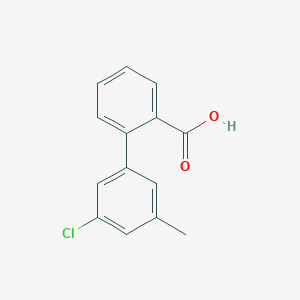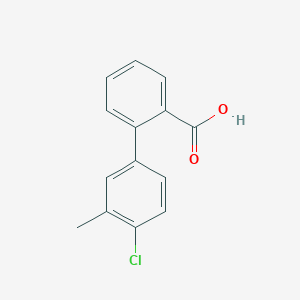
3-(3-Chloro-5-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-methylphenyl)benzoic acid (3-CMPBA) is a phenylbenzoic acid derivative that is used in various scientific research applications. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 249.57 g/mol. 3-CMPBA is used as a reagent in organic synthesis, as an intermediate in the manufacturing of pharmaceuticals, and as a catalyst in the synthesis of other compounds. It is also used in analytical chemistry as a standard for the determination of other compounds.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% acts as a catalyst in the synthesis of other compounds by facilitating the formation of covalent bonds. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% may act as a Lewis acid, which can promote the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% are not well understood. However, studies have shown that 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% can inhibit the growth of certain bacteria, suggesting that it may have antibacterial properties. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% has been shown to be toxic to some species of fish and invertebrates, suggesting that it may be an environmental pollutant.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% in laboratory experiments is its low cost and availability. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is relatively stable and can be stored for long periods of time. However, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is toxic and should be handled with care. It should be stored in a cool, dry place and should be handled with gloves and protective clothing.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-Chloro-5-methylphenyl)benzoic acid, 95%. These include further investigations into its antibacterial, antifungal, and anti-inflammatory properties; further research into its toxicity to fish and invertebrates; and further research into its potential as an environmental pollutant. Additionally, further research into the mechanism of action of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% and its potential therapeutic applications is needed. Finally, further research into the synthesis of 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% and its derivatives is needed in order to improve the efficiency and yield of the synthesis process.
Synthesemethoden
3-(3-Chloro-5-methylphenyl)benzoic acid, 95% can be synthesized by several methods, including the Friedel-Crafts reaction and the Williamson ether synthesis. In the Friedel-Crafts reaction, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is synthesized by reacting 3-chloro-5-methylphenol with benzene in the presence of an acid catalyst. In the Williamson ether synthesis, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is synthesized by reacting 3-chloro-5-methylphenol with an alkoxide in the presence of a Lewis acid catalyst.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is used as a reagent in organic synthesis and as a catalyst in the synthesis of other compounds. It is also used in analytical chemistry as a standard for the determination of other compounds. In addition, 3-(3-Chloro-5-methylphenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-12(8-13(15)6-9)10-3-2-4-11(7-10)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVHTSOTQMQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683298 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-17-6 |
Source


|
| Record name | 3'-Chloro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














